molecular formula C14H24O2 B14653774 2-Butyl-1-cyclopentylpentane-1,4-dione CAS No. 51916-51-9

2-Butyl-1-cyclopentylpentane-1,4-dione

Cat. No.: B14653774
CAS No.: 51916-51-9
M. Wt: 224.34 g/mol
InChI Key: UNOXCDRUFAFIGC-UHFFFAOYSA-N
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Description

2-Butyl-1-cyclopentylpentane-1,4-dione is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by its unique structure, which includes a cyclopentyl ring and a butyl group attached to a pentane-1,4-dione backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-1-cyclopentylpentane-1,4-dione can be achieved through multiple-step organic reactions. One common method involves the reaction of cyclopentanone with butyl lithium to form a cyclopentyl lithium intermediate. This intermediate is then reacted with pentane-1,4-dione under controlled conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation, crystallization, and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1-cyclopentylpentane-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols.

    Substitution: Halogenation reactions can introduce halogen atoms into the compound, forming halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), catalysts (FeCl₃)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

2-Butyl-1-cyclopentylpentane-1,4-dione has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butyl-1-cyclopentylpentane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane: A simple cycloalkane with a five-membered ring.

    Pentane-1,4-dione: A linear diketone with two carbonyl groups.

    Butylcyclopentane: A cyclopentane derivative with a butyl group.

Uniqueness

2-Butyl-1-cyclopentylpentane-1,4-dione is unique due to its combined structural features of a cyclopentyl ring, a butyl group, and a pentane-1,4-dione backbone. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.

Properties

CAS No.

51916-51-9

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

2-butyl-1-cyclopentylpentane-1,4-dione

InChI

InChI=1S/C14H24O2/c1-3-4-7-13(10-11(2)15)14(16)12-8-5-6-9-12/h12-13H,3-10H2,1-2H3

InChI Key

UNOXCDRUFAFIGC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(=O)C)C(=O)C1CCCC1

Origin of Product

United States

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